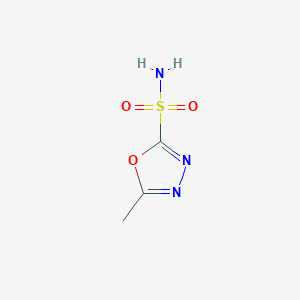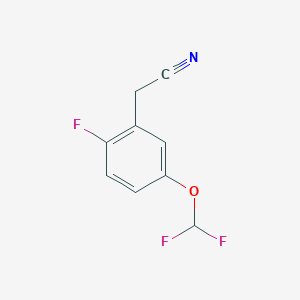![molecular formula C17H25B2N3O4S B13122436 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a thiadiazolo-pyridine core. It is primarily used in the field of organic electronics and materials science due to its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Thiadiazolo-Pyridine Core: The core structure is synthesized through a series of condensation reactions involving pyridine derivatives and thiadiazole precursors.
Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated thiadiazolo-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The boronic ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Modified thiadiazolo-pyridine derivatives.
Substitution: Various substituted thiadiazolo-pyridine compounds.
Applications De Recherche Scientifique
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemistry: Utilized in cross-coupling reactions to form complex organic molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is primarily related to its electronic properties. The compound acts as an electron donor or acceptor, depending on the context of its application. In organic electronics, it facilitates charge transport and enhances the efficiency of electronic devices. The boronic ester groups play a crucial role in the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Similar structure but with a benzothiadiazole core instead of a thiadiazolo-pyridine core.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a single boronic ester group attached to a pyridine ring.
Uniqueness
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its dual boronic ester groups and the thiadiazolo-pyridine core. This combination imparts distinct electronic properties, making it highly valuable in the field of organic electronics and materials science.
Propriétés
Formule moléculaire |
C17H25B2N3O4S |
|---|---|
Poids moléculaire |
389.1 g/mol |
Nom IUPAC |
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C17H25B2N3O4S/c1-14(2)15(3,4)24-18(23-14)10-9-20-13(12-11(10)21-27-22-12)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3 |
Clé InChI |
HWSRNCFFUIMFAE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


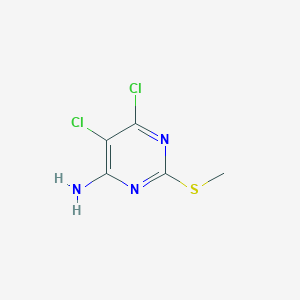
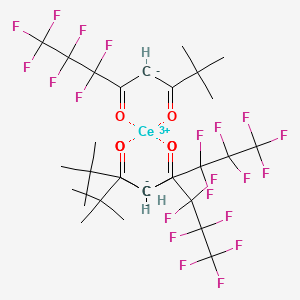
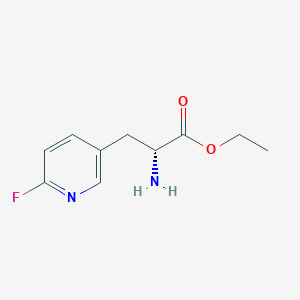
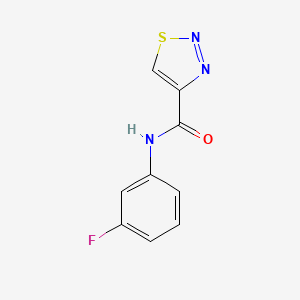

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
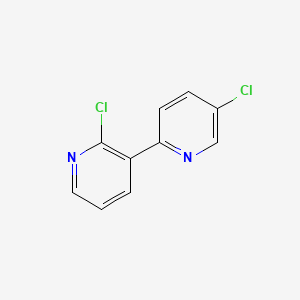

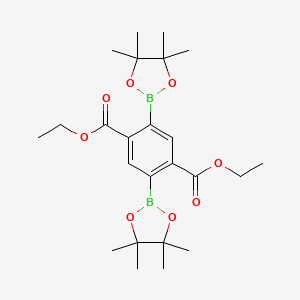

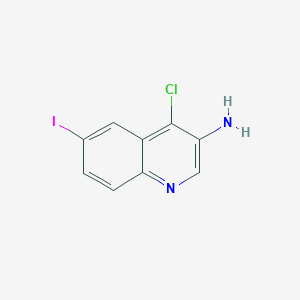
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
